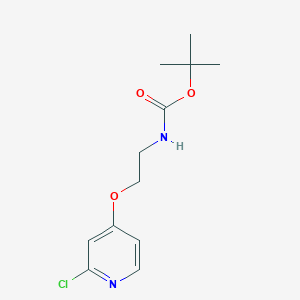
Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate is an organic compound with a complex structure that includes a benzylamino group, a methoxy group, and a nitro group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 2-methoxybenzoate to introduce the nitro group. This is followed by the substitution of the nitro group with a benzylamino group through a nucleophilic aromatic substitution reaction. The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzylamino group can be oxidized to form corresponding carbonyl compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carbonyl compounds.
Substitution: Formation of various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylamino group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(aminomethyl)-2-methoxy-5-nitrobenzoate
- Methyl 4-(benzylamino)-2-hydroxy-5-nitrobenzoate
- Methyl 4-(benzylamino)-2-methoxy-3-nitrobenzoate
Uniqueness
Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzylamino group with a methoxy and nitro group on a benzoate ester backbone makes it particularly versatile for various applications .
Eigenschaften
CAS-Nummer |
89722-54-3 |
|---|---|
Molekularformel |
C16H16N2O5 |
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate |
InChI |
InChI=1S/C16H16N2O5/c1-22-15-9-13(17-10-11-6-4-3-5-7-11)14(18(20)21)8-12(15)16(19)23-2/h3-9,17H,10H2,1-2H3 |
InChI-Schlüssel |
MZIWANJBJWVZTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)





methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)




![(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol](/img/structure/B13920008.png)
